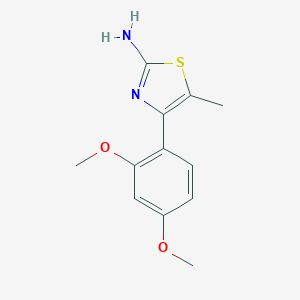

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRUGROLIZNWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355388 | |

| Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117844-98-1 | |

| Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This document details a robust and well-established synthetic pathway, focusing on the Hantzsch thiazole synthesis.[4][5] We will elucidate the underlying reaction mechanisms, provide step-by-step experimental protocols for the preparation of key intermediates and the final product, and discuss critical process parameters and characterization techniques. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Overview

The Significance of the 2-Aminothiazole Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, integral to various natural products and synthetic pharmaceuticals.[6][7] When substituted with an amino group at the C2 position, the resulting 2-aminothiazole core becomes a versatile pharmacophore. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications, from approved drugs like the antibiotic Cefixime to novel agents in clinical development.[3] The title compound, 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (Molecular Formula: C₁₂H₁₄N₂O₂S, Molecular Weight: 250.32 g/mol ), incorporates a dimethoxyphenyl moiety, which can enhance biological activity through increased lipophilicity and potential for specific receptor interactions.[1]

Chosen Synthetic Strategy: The Hantzsch Thiazole Synthesis

For the construction of the target 2-aminothiazole, the Hantzsch thiazole synthesis, first reported in 1887, remains the most efficient and widely adopted method.[1][5] This classical approach involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of a 2-aminothiazole, the thioamide component is thiourea, an inexpensive and stable reagent.[8] This strategy is selected for its reliability, generally high yields, and the ready availability of starting materials.[4][9]

The overall synthetic workflow is a three-stage process, beginning with commercially available 1,3-dimethoxybenzene.

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Insights: The Hantzsch Reaction

Understanding the reaction mechanism is critical for process optimization and troubleshooting. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the bromide ion in an SN2 fashion to form an isothiouronium salt intermediate.[4][8]

-

Intramolecular Cyclization: Following a tautomerization step, the terminal amino group of the intermediate attacks the electrophilic carbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic intermediate, a thiazoline derivative.[8]

-

Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This creates a double bond within the ring, resulting in the stable, aromatic 2-aminothiazole product.[1]

Caption: The core mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. The reagents used are hazardous and should be handled with extreme care.

Materials and Equipment

| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |

| 1,3-Dimethoxybenzene | 151-10-0 | C₈H₁₀O₂ | ≥99% | Sigma-Aldrich |

| Propanoyl chloride | 79-03-8 | C₃H₅ClO | ≥98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous | Sigma-Aldrich |

| Hydrochloric acid | 7647-01-0 | HCl | 37% (conc.) | Fisher Scientific |

| Bromine | 7726-95-6 | Br₂ | ≥99.5% | Sigma-Aldrich |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | Glacial | Sigma-Aldrich |

| Thiourea | 62-56-6 | CH₄N₂S | ≥99% | Sigma-Aldrich |

| Ethanol | 64-17-5 | C₂H₆O | 200 Proof | Sigma-Aldrich |

| Sodium bicarbonate | 144-55-8 | NaHCO₃ | ≥99.5% | Sigma-Aldrich |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel, rotary evaporator.

Stage 1: Synthesis of 1-(2,4-Dimethoxyphenyl)propan-1-one

This stage employs a Friedel-Crafts acylation, where the electron-rich 1,3-dimethoxybenzene ring is acylated by propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler).

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (16.0 g, 0.12 mol) and 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Addition: A solution of 1,3-dimethoxybenzene (13.8 g, 0.10 mol) and propanoyl chloride (10.2 g, 0.11 mol) in 25 mL of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can be purified by vacuum distillation or recrystallization from ethanol.

Stage 2: Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one

This step involves the α-bromination of the ketone synthesized in Stage 1. The reaction is typically acid-catalyzed.[10]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2,4-dimethoxyphenyl)propan-1-one (9.7 g, 0.05 mol) in 100 mL of glacial acetic acid.

-

Addition of Bromine: Add bromine (8.0 g, 0.05 mol) dropwise to the stirred solution at room temperature. A small amount of HBr (a few drops of 48% aqueous HBr) can be added to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 2-3 hours, or until the red-brown color of bromine disappears. Monitor by TLC.

-

Workup: Pour the reaction mixture into 400 mL of cold water. The α-bromoketone product will often precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove acetic acid and any remaining HBr.

-

Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Stage 3: Synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

This is the final cyclocondensation step to form the target thiazole ring.

-

Setup: To a 250 mL round-bottom flask, add 2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one (13.7 g, 0.05 mol), thiourea (4.2 g, 0.055 mol), and 150 mL of ethanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by TLC.

-

Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as the hydrobromide salt.

-

Neutralization: Pour the cooled reaction mixture into a beaker containing 300 mL of water. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the pH is ~8. This neutralizes the HBr formed and precipitates the free amine product.[4]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid extensively with water.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Data Summary and Characterization

Reaction Parameters

| Stage | Key Reaction | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Friedel-Crafts Acylation | 1,3-Dimethoxybenzene | Propanoyl chloride, AlCl₃ | DCM | 0 to RT | 4 | 75-85% |

| 2 | α-Bromination | 1-(2,4-Dimethoxyphenyl)propan-1-one | Bromine | Acetic Acid | RT | 2-3 | 80-90% |

| 3 | Hantzsch Synthesis | 2-Bromo...propan-1-one, Thiourea | - | Ethanol | Reflux (~78) | 3-5 | 85-95% |

Expected Characterization

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR: Expected signals would include singlets for the methyl group on the thiazole ring and the two methoxy groups, aromatic protons from the dimethoxyphenyl ring (exhibiting characteristic splitting patterns), a singlet for the thiazole C5-H, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Signals corresponding to all unique carbon atoms, including the two methoxy carbons, the thiazole ring carbons, and the aromatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 251.08, confirming the molecular weight of the compound.[1]

Concluding Remarks

This guide outlines a reliable and scalable three-stage synthesis for 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine based on the Hantzsch thiazole synthesis. The provided protocols are based on established chemical principles and offer a clear pathway for obtaining the target molecule in high yield and purity. Careful control of reaction conditions, particularly during the Friedel-Crafts acylation and bromination steps, is crucial for success. The versatility of this synthetic route allows for the potential generation of a library of analogues by modifying the starting materials, making it a valuable tool for drug discovery and medicinal chemistry research.

References

- Smolecule. 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

- Wikipedia. α-Halo ketone.

- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- YouTube. synthesis of thiazoles.

- ResearchGate. Common methods for the synthesis of 2-aminothiazole.

- Google Patents. Process of producing 2-aminothiazole.

- MDPI. Synthetic Access to Aromatic α-Haloketones.

- CUTM Courseware. Thiazole.

- NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.

- ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.

- World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.

Sources

- 1. Buy 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | 117844-98-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. wjrr.org [wjrr.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Physicochemical properties of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. Thiazole derivatives are noted for their wide-ranging pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The rational design and development of drug candidates require a profound understanding of their fundamental physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This document outlines both the theoretical basis and detailed experimental protocols for determining key parameters such as lipophilicity (logP/logD), ionization constant (pKa), aqueous solubility, and solid-state structure. By integrating established methodologies with expert insights, this guide serves as a critical resource for researchers in medicinal chemistry and drug development, facilitating the advancement of thiazole-based therapeutic agents.

Introduction

The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic value.[2] Its unique electronic and structural features allow it to engage in diverse biological interactions, leading to a broad spectrum of activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral applications.[2][3] The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of pharmacological and pharmacokinetic properties, making it an attractive starting point for lead discovery and optimization campaigns.

Structural Overview of the Target Compound

The subject of this guide, 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, is a distinct molecule within this class. Its structure is characterized by the fusion of the core 2-aminothiazole ring with a 2,4-dimethoxyphenyl group at the 4-position and a methyl group at the 5-position.

The presence of the electron-donating methoxy groups on the phenyl ring is anticipated to modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[1] A thorough characterization of its physicochemical properties is therefore essential to unlock its therapeutic potential.

Rationale for Physicochemical Characterization

The journey of a compound from a laboratory hit to a clinical drug is dictated by its physicochemical properties. Parameters like solubility, lipophilicity, and ionization directly influence a drug's bioavailability and disposition. For instance, lipophilicity, often expressed as logP, is a critical determinant of a compound's ability to cross biological membranes.[5][6] Similarly, the ionization state (pKa) at physiological pH affects solubility, receptor binding, and cell permeability. This guide provides the foundational knowledge and practical workflows to accurately measure these properties, enabling informed decision-making in the drug development process.

Synthesis and Structural Elucidation

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and common method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea. For the target molecule, this involves the reaction of 1-(2,4-dimethoxyphenyl)-1-chloropropan-2-one with thiourea. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final thiazole ring.

Workflow for Synthesis and Spectroscopic Confirmation

The logical flow from synthesis to confirmation is critical for ensuring the identity and purity of the target compound.

Spectroscopic Characterization

Structural confirmation relies on a suite of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.[7][8][9][10]

Table 1: Predicted Spectroscopic Data for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the amine protons (broad singlet), aromatic protons of the dimethoxyphenyl ring (doublets and doublet of doublets), methoxy protons (two singlets), and the thiazole methyl group protons (singlet). |

| ¹³C NMR | Resonances for the thiazole ring carbons (C2, C4, C5), the dimethoxyphenyl carbons (including methoxy-substituted and unsubstituted carbons), and the methyl carbon. |

| IR (ATR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (thiazole ring), and C-O stretching (methoxy ethers). |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion peak at m/z 251.08, confirming the molecular weight of the compound. |

Key Physicochemical Properties: Methodologies and Insights

Lipophilicity (logP & logD): A Predictor of ADME Behavior

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[5]

-

Partition Coefficient (logP): This is the logarithm of the ratio of the concentration of the neutral species of a compound in a biphasic system, typically octanol and water.[6] It is an intrinsic property of the molecule.

-

Distribution Coefficient (logD): This is the logarithm of the ratio of the sum of concentrations of all species (neutral and ionized) of a compound between octanol and water at a specific pH.[11] For ionizable compounds like 2-aminothiazoles, logD is more physiologically relevant than logP.

A logP value between 1 and 3 is often considered optimal for oral drug absorption, though this is highly dependent on the target.[6]

The gold standard for logP/logD determination is the shake-flask method, which measures the compound's concentration in each phase at equilibrium.

Protocol Steps:

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare buffers at the desired pH (e.g., pH 7.4 for logD) and pre-saturate the n-octanol and aqueous buffer phases by mixing them overnight.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Subsequently, centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Before undertaking experimental work, computational models provide rapid estimation of logP.[12] These methods, such as ALOGPS, ClogP, or Molinspiration, use fragment-based or property-based algorithms to predict logP from the 2D structure of the molecule.[13] While predictive, these values should always be confirmed experimentally for lead compounds.

Sources

- 1. Buy 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | 117844-98-1 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. lookchem.com [lookchem.com]

- 5. Introduction to log P and log D in drug development [pion-inc.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 8. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. squ.elsevierpure.com [squ.elsevierpure.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of the synthetic compound 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. As a member of the broader 2-aminothiazole class of heterocyclic compounds, this molecule has emerged as a subject of interest for its potential therapeutic applications, particularly in oncology. This document synthesizes the available biochemical data, elucidates the primary molecular interactions, and provides detailed, field-proven experimental protocols to enable further investigation and validation by the scientific community. Our focus is to deliver a scientifically rigorous and practical resource that bridges the gap between theoretical understanding and experimental application.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of this heterocyclic ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, is a specific derivative that has demonstrated significant biological activity. Its structure, featuring a dimethoxyphenyl group, is suggestive of interactions with hydrophobic pockets in biological targets, a common characteristic of potent small molecule inhibitors.[1]

The molecular formula for this compound is C₁₂H₁₄N₂O₂S, with a molecular weight of approximately 250.32 g/mol .[1] The electron-donating nature of the methoxy groups on the phenyl ring is believed to enhance its biological activity by influencing the molecule's reactivity and its interactions with target proteins.[1] This guide will delve into the specific molecular mechanism that underpins the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by periods of polymerization and depolymerization, is fundamental to their function. By interfering with this process, 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine exerts a potent anti-proliferative effect.

Biochemical assays have demonstrated that this compound inhibits tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 3.2 µM.[1] This potency is comparable to that of colchicine (IC₅₀: 2.8 µM), a well-characterized tubulin inhibitor.[1]

Binding Site and Molecular Interactions

Competitive displacement assays have provided evidence that 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine binds to the colchicine binding site on β-tubulin.[1] This binding pocket is a key target for a number of small molecule microtubule-destabilizing agents. The interaction is stabilized by specific molecular contacts:

-

The 2,4-dimethoxyphenyl group occupies a hydrophobic subpocket lined by the amino acid residues Cys241 and Leu248.[1]

-

The 1,3-thiazole ring engages in π-π stacking interactions with the aromatic ring of Phe169.[1]

The structural components of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine are crucial for its activity. The removal of the methoxy groups has been shown to reduce its affinity for tubulin by a factor of 4.3.[1] Conversely, the methylation at the 5-position of the thiazole ring improves the compound's solubility without compromising its binding to tubulin.[1]

Figure 1: Molecular interactions at the colchicine binding site.

Expected Cellular Consequences of Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization by 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is anticipated to trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

-

Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is a common outcome for cells that are unable to complete mitosis successfully.

The following diagram illustrates the proposed signaling pathway leading to apoptosis.

Figure 2: Proposed signaling pathway from tubulin binding to apoptosis.

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, a series of biochemical and cell-based assays are recommended. The following protocols are provided as a guide for researchers.

Synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazoles.

Protocol 4.1.1: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,4-dimethoxyphenyl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

-

Initiation: Add a catalytic amount of iodine (0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

Figure 3: Workflow for Hantzsch thiazole synthesis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol 4.2.1: Turbidity-Based Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 3 mg/mL. Keep on ice.

-

Compound Preparation: Prepare a 10X stock solution of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine in G-PEM buffer.

-

Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the 10X compound stock (or vehicle control) to each well.

-

Initiation: Add 90 µL of the cold tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

These assays evaluate the downstream cellular effects of tubulin polymerization inhibition.

Protocol 4.3.1: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4.3.2: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4.3.3: Immunofluorescence Microscopy of Microtubules

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound at its IC₅₀ concentration for 18-24 hours.

-

Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Summary and Future Directions

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. This primary mechanism of action leads to the disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, apoptosis. The provided experimental protocols offer a robust framework for the further investigation and validation of this compound's anticancer properties.

Future research should focus on determining the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer. Additionally, structure-activity relationship (SAR) studies could be conducted to optimize the potency and pharmacokinetic profile of this promising 2-aminothiazole derivative. The development of more soluble and potent analogs could lead to the identification of a clinical candidate for the treatment of various malignancies.

References

Sources

Biological activity of 2-amino-1,3-thiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-1,3-Thiazole Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile template for the design of therapeutic agents with a broad spectrum of activities.[2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, with some compounds advancing to clinical use.[4] This guide provides a comprehensive technical overview of the key biological activities of 2-amino-1,3-thiazole derivatives, delving into their mechanisms of action, summarizing critical quantitative data, and presenting detailed experimental protocols for their evaluation. The narrative is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring a robust and validated approach to research in this dynamic field.

The 2-Amino-1,3-Thiazole Core: Synthesis and Significance

The therapeutic versatility of the 2-aminothiazole core stems from its unique electronic properties and its ability to form key interactions, such as hydrogen bonds, with biological targets.[1] The amino group at the C2 position is a crucial functional handle, allowing for a wide array of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.[5]

Core Synthesis Strategy: The Hantzsch Reaction

A prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[8] The choice of reactants allows for facile introduction of diverse substituents at the C4 and C5 positions of the thiazole ring, making it a powerful tool for generating chemical libraries for drug screening.

The causality behind this method's popularity lies in its operational simplicity and the ready availability of a wide range of starting materials. By reacting various α-haloketones with different substituted thioureas, researchers can systematically explore the structure-activity relationship (SAR) of the resulting derivatives.[2]

Caption: The Hantzsch reaction workflow for 2-aminothiazole synthesis.

Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of 2-aminothiazole are prominent in oncology research, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines, including leukemia, breast, lung, and colon cancer.[2][4] The anticancer drug Dasatinib, a potent pan-Src kinase inhibitor, prominently features this scaffold and is used in the treatment of chronic myelogenous leukemia (CML).[4][9]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. Many act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[9] For instance, the 2-aminothiazole moiety can form critical hydrogen bonds within the ATP-binding site of kinases like Src, Abl, and others, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.[1][5] Other reported mechanisms include the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[10] For example, certain derivatives have been shown to increase the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade.[10]

Caption: Inhibition of inflammatory signaling via Src kinase by 2-aminothiazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The effectiveness of anti-inflammatory agents is often evaluated in vivo using animal models.

| Compound/Example | Animal Model | Endpoint | Result | Reference |

| Compound 12m | Mouse (ex vivo) | IL-2 Inhibition | ED₅₀ ≈ 5 mg/kg (oral) | [5][9] |

| Compound 12m | Mouse (LPS-induced) | TNF-α Production | 90% inhibition at 60 mg/kg (oral) | [5][9] |

| Compound 12m | Rat (Adjuvant Arthritis) | Reduction of established disease | Effective at 0.3 and 3 mg/kg (oral, twice daily) | [5][9] |

| Zileuton (control) | 5-LOX enzyme inhibition (in vitro) | IC₅₀ | 1.5 ± 0.3 µM | [11] |

| Compound 2m | 5-LOX enzyme inhibition (in vitro) | IC₅₀ | 0.9 ± 0.1 µM | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs. [12]The rationale is that the subcutaneous injection of carrageenan, an irritant, induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified. [13]The reduction in edema volume by a test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use male Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatize animals for at least one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test groups (different doses of the 2-aminothiazole derivative).

-

-

Compound Administration:

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (0 h).

-

Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

-

Statistically analyze the data (e.g., using ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

-

Conclusion and Future Directions

The 2-amino-1,3-thiazole scaffold is undeniably a privileged framework in drug discovery, offering a foundation for developing potent modulators of various biological targets. Its derivatives have demonstrated significant and clinically relevant activity in oncology, infectious diseases, and inflammation. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the optimization of lead compounds. Future research will likely focus on developing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects, exploring novel conjugates to improve drug delivery, and leveraging computational modeling to rationally design next-generation therapeutics based on this remarkable heterocyclic system.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs.

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

Hindustan, A. A., Kumar, A., & Singh, A. (2022). A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145–1150. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 12, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. Retrieved January 12, 2026, from [Link]

-

Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

-

Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 627-646. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

Fayed, E. A., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 423-438. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

In vivo screening method for anti inflammatory agent. (2018). SlideShare. Retrieved January 12, 2026, from [Link]

-

Eze, F. I., & Oti, W. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. Retrieved January 12, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 12, 2026, from [Link]

-

Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]

-

Vasilev, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 10(9), 1751. [Link]

-

Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure, 1272, 134177. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 12, 2026, from [Link]

-

Antibiotic Susceptibility Testing. (n.d.). Microrao. Retrieved January 12, 2026, from [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Retrieved January 12, 2026, from [Link]

-

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

-

Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daru Journal of Pharmaceutical Sciences, 29(1), 189-207. [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

Structure-Activity Relationship of Dimethoxyphenyl Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] When combined with a dimethoxyphenyl moiety, this structural motif gives rise to a class of compounds with significant therapeutic potential, most notably as potent anticancer agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dimethoxyphenyl thiazole compounds. We will dissect the critical roles of substituent positioning on both the phenyl and thiazole rings, explore the primary mechanism of action centered on tubulin polymerization inhibition, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising pharmacophore for the rational design of novel therapeutics.

Part 1: Introduction to the Thiazole Scaffold in Medicinal Chemistry

The Privileged Thiazole Ring: Physicochemical Properties and Therapeutic Significance

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is considered a "privileged" structure in drug discovery.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[1] Thiazole-containing compounds exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6] Several FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, feature a thiazole core, underscoring its therapeutic importance.[2]

The Role of the Dimethoxyphenyl Moiety in Bioactivity

The dimethoxyphenyl group, particularly when substituted at the 3,4,5-positions (trimethoxyphenyl), is a key pharmacophore in many natural and synthetic compounds that act as tubulin polymerization inhibitors.[7][8] The methoxy groups are crucial for binding to the colchicine site on β-tubulin, a key protein involved in microtubule formation.[9] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a prime target for cancer chemotherapy.[7][8]

Synergy of the Dimethoxyphenyl and Thiazole Moieties: A Promising Pharmacophore

The conjugation of a dimethoxyphenyl ring with a thiazole scaffold creates a synergistic pharmacophore with enhanced biological activity, particularly as anticancer agents.[10][11] The thiazole ring often serves as a central scaffold, positioning the dimethoxyphenyl group for optimal interaction with its biological target, such as the colchicine binding site of tubulin.[10][11] The specific substitution patterns on both rings allow for fine-tuning of the compound's potency, selectivity, and pharmacokinetic properties.

Part 2: Core Structure-Activity Relationships (SAR)

The biological activity of dimethoxyphenyl thiazole compounds is exquisitely sensitive to their structural modifications. Understanding these SARs is paramount for the rational design of potent and selective drug candidates.

The A-Ring: Influence of the Dimethoxyphenyl Substitution Pattern

The substitution pattern of the methoxy groups on the phenyl ring (A-ring) is a critical determinant of activity.

-

2.1.1. Comparison of 2,4-, 3,4-, and 3,5-Dimethoxyphenyl Isomers : While various dimethoxy substitutions have been explored, the 3,5-dimethoxyphenyl arrangement has shown notable potency in some series.[10][11] However, the removal of a methoxy group from the optimal trimethoxy pattern generally leads to a significant decrease in activity.[10][11]

-

2.1.2. The Superiority of the 3,4,5-Trimethoxyphenyl Substitution : Across numerous studies, the 3,4,5-trimethoxyphenyl moiety consistently confers the highest potency for tubulin polymerization inhibition and anticancer activity.[7][10][11] This substitution pattern appears to provide the ideal electronic and steric properties for high-affinity binding to the colchicine site.

-

2.1.3. Impact of Methoxy Group Position on Tubulin Polymerization Inhibition : The methoxy groups at the 3- and 5-positions are thought to be particularly important for hydrogen bonding and hydrophobic interactions within the colchicine binding pocket. The 4-methoxy group further enhances this interaction.

The B-Ring: Modifications of the Thiazole Core

The thiazole ring (B-ring) acts as a central scaffold, and its substitution pattern significantly influences the overall activity.

-

2.2.1. Substitutions at the C2, C4, and C5 Positions : The arrangement of substituents on the thiazole ring is crucial. For instance, in many active compounds, the dimethoxyphenyl group is attached at the C2 or C4 position. The other positions can be modified to modulate activity and physicochemical properties.

-

2.2.2. Role of Different Linkers between the Phenyl and Thiazole Rings : The nature of the linker connecting the phenyl and thiazole rings can dramatically impact potency. For example, replacing an amide linker with a ketone linker has been shown to significantly enhance the growth inhibitory effects of certain series of compounds.[10][11]

The C-Ring/Side Chains: Exploring Further Chemical Diversity

The introduction of additional aryl or alkyl groups (C-ring) attached to the thiazole core allows for further optimization of the molecule's properties.

-

2.3.1. Impact of Aryl and Heteroaryl Substituents : The addition of other aromatic or heterocyclic rings can influence the compound's interaction with its target and affect properties like solubility and metabolism. The electronic nature of these substituents (electron-donating or electron-withdrawing) can fine-tune the biological activity.[10]

-

2.3.2. Introduction of Flexible Chains and their Effect on Potency and Solubility : Incorporating flexible alkyl or ether chains can improve the compound's solubility and pharmacokinetic profile. However, there is a delicate balance, as large, bulky groups can sometimes hinder binding to the target site.

Part 3: Mechanism of Action: Targeting Tubulin Dynamics

Overview of the Microtubule Cytoskeleton as a Cancer Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules makes them an attractive target for anticancer drugs, as their disruption can selectively kill rapidly dividing cancer cells.[7][8]

Dimethoxyphenyl Thiazoles as Colchicine Binding Site Inhibitors

A significant number of dimethoxyphenyl thiazole compounds exert their anticancer effects by inhibiting tubulin polymerization.[7][9][12] They achieve this by binding to the colchicine site on β-tubulin, which is located at the interface between α- and β-tubulin.[8][9] This binding prevents the assembly of tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle.

Downstream Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis Induction

The inhibition of tubulin polymerization by these compounds leads to a cascade of downstream cellular events. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]

Signaling Pathway of Tubulin Inhibition

Caption: Mechanism of action for dimethoxyphenyl thiazole tubulin inhibitors.

Part 4: Synthetic Strategies and Experimental Protocols

General Synthesis of 2,4-Disubstituted Dimethoxyphenyl Thiazoles (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.

-

4.1.1. Step-by-Step Protocol:

-

Thioamide Formation: React the desired dimethoxybenzoyl chloride with a source of ammonia or an amine, followed by treatment with Lawesson's reagent or P4S10 to yield the corresponding thioamide.

-

α-Haloketone Preparation: Synthesize the appropriate α-haloketone by halogenating a ketone with a suitable halogenating agent (e.g., NBS, Br2).

-

Cyclocondensation: React the thioamide with the α-haloketone in a suitable solvent (e.g., ethanol, DMF) under reflux conditions to form the thiazole ring.

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. eurekaselect.com [eurekaselect.com]

Spectroscopic Characterization of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Molecular Structure and Overview

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a substituted aminothiazole with a molecular formula of C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 g/mol . The presence of the electron-rich 2,4-dimethoxyphenyl moiety, the versatile 2-aminothiazole core, and a methyl group at the 5-position of the thiazole ring suggests a range of potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR data are predicted for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.5 Hz | 1H | H-6' (Aromatic) |

| ~6.65 | d, J ≈ 2.5 Hz | 1H | H-3' (Aromatic) |

| ~6.60 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5' (Aromatic) |

| ~6.50 | s (br) | 2H | -NH₂ |

| ~3.85 | s | 3H | 2'-OCH₃ |

| ~3.75 | s | 3H | 4'-OCH₃ |

| ~2.20 | s | 3H | 5-CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C2 (Thiazole, C-NH₂) |

| ~160.0 | C4' (Aromatic, C-OCH₃) |

| ~157.0 | C2' (Aromatic, C-OCH₃) |

| ~148.0 | C4 (Thiazole) |

| ~131.0 | C6' (Aromatic) |

| ~120.0 | C1' (Aromatic) |

| ~115.0 | C5 (Thiazole) |

| ~105.0 | C5' (Aromatic) |

| ~98.0 | C3' (Aromatic) |

| ~56.0 | 2'-OCH₃ |

| ~55.5 | 4'-OCH₃ |

| ~11.0 | 5-CH₃ |

Data Interpretation

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethoxyphenyl ring, with characteristic ortho and meta couplings. The protons of the two methoxy groups should appear as sharp singlets, likely with slightly different chemical shifts due to their different electronic environments. The amine protons are anticipated to present as a broad singlet, the chemical shift and broadness of which can be influenced by solvent and concentration. The methyl group on the thiazole ring will likely be a singlet in the upfield region.

In the ¹³C NMR spectrum, the carbon atoms of the thiazole and benzene rings are expected in the downfield aromatic region. The carbon attached to the amino group (C2) will be significantly deshielded. The carbons bearing the methoxy groups (C2' and C4') will also be downfield, while the methoxy carbons themselves will appear in the 55-60 ppm range. The methyl carbon will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like those of the amine group.[1]

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer for data acquisition.

-

¹H NMR Acquisition:

-

Employ a standard one-pulse sequence.

-

Acquire data over a spectral width of 0-12 ppm.

-

Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire data over a spectral width of 0-180 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine are detailed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (Amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (CH₃, OCH₃) |

| ~1620 | Strong | N-H bending (Amine) |

| ~1580 | Medium | C=N stretching (Thiazole ring) |

| ~1500, ~1460 | Medium | Aromatic C=C stretching |

| ~1250, ~1030 | Strong | C-O stretching (Aryl ether) |

Data Interpretation

The IR spectrum is expected to be dominated by a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary amine.[2] The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The N-H bending vibration of the amine is predicted to be around 1620 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and benzene rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.[3] Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether groups are anticipated in the 1250-1030 cm⁻¹ range.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 250 | [M]⁺˙ (Molecular Ion) |

| 235 | [M - CH₃]⁺ |

| 222 | [M - N₂H₂]⁺˙ |

| 192 | [M - CH₃ - HNCS]⁺ |

| 177 | [C₉H₉O₂S]⁺ |

| 151 | [C₈H₇O₂]⁺ |

| 136 | [C₇H₄O₂]⁺˙ |

Data Interpretation

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 250, corresponding to the molecular weight of the compound. The fragmentation of thiazole derivatives is often characterized by cleavage of the thiazole ring.[5][6] Common fragmentation pathways may include the loss of a methyl radical to give a peak at m/z 235. Fission of the thiazole ring could lead to the loss of neutral fragments such as HNCS or the formation of characteristic ions corresponding to the dimethoxyphenyl moiety.[7][8]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into an EI source. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography (LC) would be more appropriate.[9]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.

-

Data Acquisition (EI mode):

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

Figure 1. Chemical structure of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. The provided experimental protocols offer a robust framework for the acquisition of high-quality data, ensuring the reliable characterization of this compound. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this and related heterocyclic molecules.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 53(6), 701-707.

- Koppel, I. A., Koppel, J. B., Leito, I., Pihl, V., Travnikova, O., & Mishima, M. (2001). Gas-Phase Acidities and Basicities of Some Substituted Benzenes, Pyridines, and Biphenyls. Journal of the American Chemical Society, 123(19), 4554-4562.

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

- Bagal, D. B., & Mashraqui, S. H. (2011). A simple and efficient protocol for the synthesis of 2-aminothiazoles using bromodimethylsulfonium bromide (BDMS) as a versatile reagent. Tetrahedron Letters, 52(37), 4785-4788.

- Mekheimer, R. A., Hameed, A. M., & Sadek, K. U. (2008). A novel and facile synthesis of 2-amino-4-aryl-5-(1H-indol-3-yl)thiazoles. Molecules, 13(7), 1429-1437.

-

Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Gasteiger, J., & Sadowski, J. (1994). Prediction of 13C NMR chemical shifts using neural networks. Angewandte Chemie International Edition in English, 33(17), 1715-1717.

-

ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2020). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2020(2), M1125.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 133-143.

- The University of Liverpool Repository. (n.d.).

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Al-Dies, A. M., et al. (2018). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2018(4), M1011.

- Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. International Journal of Molecular Sciences, 24(12), 10301.

-

Semantic Scholar. (n.d.). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[5][7][10]. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, C13H10N2OS. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiazole-Based Compounds

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2][3][4] Its scaffold is integral to a multitude of natural products, such as vitamin B1 (thiamine), and is a privileged structure in numerous FDA-approved pharmaceuticals, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][5][6][7] The electronic properties and versatile substitution patterns of the thiazole nucleus have enabled the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of both classical and contemporary strategies for the synthesis of novel thiazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and outline a strategic workflow for the discovery of new therapeutic agents based on this vital heterocyclic motif.

The Thiazole Scaffold: Foundational Chemistry and Reactivity